1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Description
This compound features a unique bicyclic structure comprising two pyrrolidine rings. The first pyrrolidine is substituted at position 1 with a 2-aminoacetyl group and at position 4 with a hydroxyl group. The second pyrrolidine retains a carboxylic acid moiety at position 2, forming a dimeric structure linked via a carbonyl bridge. This configuration enhances hydrogen-bonding capacity and structural rigidity, which are critical for interactions in biological systems . Notably, this compound is identified as L-Glycyl-L-hydroxyproline, a derivative of hydroxyproline, which is pivotal in collagen stability and peptide synthesis .
Properties
CAS No. |
22028-82-6 |
|---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(2S)-1-[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O5/c13-5-10(17)15-6-7(16)4-9(15)11(18)14-3-1-2-8(14)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)/t7-,8+,9+/m1/s1 |
InChI Key |
QEWLAXQBHYLUSH-VGMNWLOBSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)CN)O)C(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2C[C@H](CN2C(=O)CN)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)CN)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Glycylhydroxyprolylproline; Tripeptide-6; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid can be synthesized through peptide coupling reactions. The process typically involves the use of protected amino acids, which are sequentially coupled using coupling reagents like carbodiimides. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of glycyl-hydroxyprolyl-proline may involve enzymatic synthesis using specific proteases that can catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the peptide.
Chemical Reactions Analysis
Synthetic Routes and Coupling Reactions
The compound’s structure contains two pyrrolidine rings connected via a peptide bond, with a hydroxyl and aminoacetyl substituent. Key synthetic strategies involve solid-phase peptide synthesis (SPPS) and solution-phase coupling (Figure 1).
- Key Finding : The 4-hydroxypyrrolidine moiety is synthesized via proline hydroxylation catalyzed by prolyl 4-hydroxylase (P4H), requiring α-ketoglutarate and Fe²⁺ as cofactors .
Functional Group Reactivity
The compound’s reactivity is governed by its:
Enzymatic Modifications
The compound’s proline-like structure makes it a substrate for proline-specific enzymes :
Stability Under Physiological Conditions
Key Data Tables
Table 1: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 269.30 g/mol | ESI-MS |
| logP | -1.2 | HPLC |
| Solubility (H₂O) | 12 mg/mL | Shake-flask |
Table 2: Inhibitory Activity Against Enzymes
| Enzyme | IC₅₀ (µM) | Application |
|---|---|---|
| PYCR1 | 0.2 ± 0.03 | Anticancer |
| DPP4 | 1.8 ± 0.2 | Antidiabetic |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes multiple functional groups conducive to biological activity. Its molecular formula is , and it features a pyrrolidine backbone which is critical for its interaction with biological targets.
Inhibition of Arginase
One of the primary applications of this compound is as an inhibitor of arginase, an enzyme that converts L-arginine into L-ornithine and urea. Arginase inhibition has potential therapeutic implications in treating conditions such as cancer, where arginine metabolism plays a crucial role in tumor growth.
- Case Study : A study demonstrated that derivatives of this compound exhibited IC50 values against human arginase-1 (hARG-1) and hARG-2, indicating their potential as effective inhibitors. For instance, one derivative showed an IC50 value of 223 nM against hARG-1, highlighting its potency in cellular models .
Antiviral Activity
Research has indicated that compounds similar to 1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid possess antiviral properties, particularly against hepatitis C virus (HCV).
- Case Study : In a patent study, modifications to the pyrrolidinyl linker were shown to enhance anti-HCV activity significantly, suggesting that structural variations can lead to improved efficacy against viral pathogens .
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:
- Mechanism of Action : The compound's structure allows it to mimic substrate analogs, thereby inhibiting enzyme activity through competitive inhibition. This mechanism is particularly relevant in the context of arginase inhibition where it competes with L-arginine for binding.
Research Findings
Several studies have focused on synthesizing analogs of this compound to enhance its biological activity:
Mechanism of Action
The mechanism of action of glycyl-hydroxyprolyl-proline involves its incorporation into collagen fibers, where it helps stabilize the triple-helix structure. The hydroxyproline residue plays a crucial role in maintaining the stability and strength of collagen. Additionally, the peptide can interact with cell surface receptors, influencing cell signaling pathways related to growth and repair.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Differences in Functional Properties
In contrast, the 4-phenylbutyryl analog (MW 356.4) exhibits reduced solubility due to its bulky phenyl group but may improve membrane permeability .
Synthetic Utility :
- The Boc-protected derivative (MW 244.3) is a key intermediate in peptide synthesis, where the Boc group prevents unwanted side reactions .
- The methyl ester intermediate in (LiOH-mediated hydrolysis) highlights a common strategy for introducing carboxylic acid groups in similar compounds .
The 4-chloro-pyrrole analog (MW 242.7) may exhibit enhanced electrophilic reactivity, useful in covalent drug design .
Biological Activity
1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid, also known as a derivative of pyrrolidine, exhibits significant biological activities that have garnered attention in pharmaceutical research. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.
- CAS Number : 24587-32-4
- Molecular Formula : C7H12N2O4
- Molecular Weight : 188.181 g/mol
These properties indicate that the compound is a small molecule, which is often advantageous for drug development.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anticancer and antimicrobial properties. Here, we summarize key findings from various studies.
Anticancer Activity
Research has shown that derivatives of pyrrolidine, including the compound , can exhibit anticancer properties. A study evaluated the effects of several pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results indicated that:
- The compound demonstrated structure-dependent anticancer activity.
- At a concentration of 100 µM, it resulted in 78–86% post-treatment viability in A549 cells, suggesting moderate efficacy compared to standard chemotherapeutics like cisplatin .
- The conversion of the compound to its hydrazone form significantly enhanced its anticancer activity, indicating the importance of structural modifications in improving efficacy .
Antimicrobial Activity
In addition to anticancer effects, the compound's antimicrobial properties were assessed against various pathogens. The findings included:
- Screening against multidrug-resistant strains such as Klebsiella pneumoniae and Escherichia coli showed promising results.
- The compound exhibited notable antibacterial activity, particularly against carbapenem-resistant strains .
Study 1: Anticancer Efficacy Evaluation
A detailed evaluation involved exposing A549 cells to different concentrations of the compound. The study revealed:
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 85 |
| 100 | 78 |
The data suggest that while there is a decrease in cell viability with increasing concentration, the compound's effectiveness remains moderate compared to conventional treatments .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
To enhance synthesis efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) with high-throughput experimental screening. For example, the ICReDD framework employs computational predictions to narrow down optimal reaction conditions (e.g., solvent systems, catalysts) and validates them experimentally, reducing trial-and-error approaches . Key steps include:
- Quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways.
- Parallelized synthesis trials under predicted conditions.
- Real-time feedback loops to refine computational models using experimental data.
Q. Which analytical techniques are most reliable for confirming stereochemical integrity?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography. For derivatives with fluorine or other heteroatoms, -NMR or circular dichroism (CD) can resolve chiral centers. Refer to structural validation protocols for pyrrolidine-2-carboxylic acid derivatives, such as those described for 4-hydroxyproline analogs .
Q. How should receptor-binding affinity studies be designed for this compound?
Adopt a structure-activity relationship (SAR) approach:
- Synthesize analogs with systematic substitutions (e.g., acyl groups, hydroxyl positions).
- Use radioligand displacement assays (e.g., AT receptor studies) to measure IC values.
- Validate results with isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters. For guidance, see methodologies applied to pyrrolidine-2-carboxamide derivatives .
Q. What HPLC conditions are suitable for purity analysis?
Employ reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Monitor at 210–254 nm, as validated for related pyrrolidine-carboxylic acids in pharmacopeial impurity profiling . Adjust pH to 2.5–3.0 to enhance peak resolution for polar functional groups.
Q. How can stability under physiological conditions be assessed?
Conduct accelerated stability studies:
- Incubate the compound in buffers (pH 1–9) at 37°C.
- Analyze degradation products via LC-MS at 0, 24, 48, and 72 hours.
- Compare with stability data for structurally similar compounds, such as 1-acetyl-4-hydroxy-pyrrolidine-2-carboxylic acid, which requires cold storage (-20°C) to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Cross-validation : Replicate assays using orthogonal methods (e.g., surface plasmon resonance vs. functional cAMP assays).
- Conformational analysis : Use molecular dynamics simulations to assess if solvent or pH conditions alter the compound’s bioactive conformation.
- Batch variability : Check for impurities (e.g., via LC-MS) that may interfere with receptor interactions, as seen in AT ligand studies .
Q. What in silico strategies predict off-target interactions or toxicity?
- Apply molecular docking to screen against toxicity-related targets (e.g., hERG channels, cytochrome P450 enzymes).
- Use Quantitative Structure-Activity Relationship (QSAR) models trained on pyrrolidine derivatives to flag potential mutagenicity or hepatotoxicity. ICReDD’s hybrid computational-experimental pipelines are a reference .
Q. How can reaction intermediates be characterized to elucidate mechanistic pathways?
- Trapping experiments : Quench reactions at <10% conversion and isolate intermediates via flash chromatography.
- Isotopic labeling : Use -labeled reagents to track carbonyl group transformations via NMR.
- Computational modeling : Map potential energy surfaces to identify transition states, as demonstrated in reaction design studies .
Q. What strategies mitigate crystallization challenges for X-ray analysis?
- Co-crystallization : Add hydrophobic co-solvents (e.g., tert-butanol) to enhance lattice packing.
- Derivatization : Introduce heavy atoms (e.g., bromine) via synthetic modification to improve diffraction.
- Dynamic control : Adjust temperature ramping rates during crystallization, inspired by hydrophobic interaction strategies for proline derivatives .
Q. How can mixing inefficiencies in scaled-up syntheses be addressed?
- Computational fluid dynamics (CFD) : Model reactor geometries to optimize shear rates and residence time distributions.
- Segmented flow reactors : Implement microfluidic systems to ensure uniform mixing, as recommended in chemical engineering design guidelines .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
